molecular formula C8H4Cl2N2S B12303702 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine

2,4-Dichloro-5-(thiophen-2-yl)pyrimidine

Cat. No.: B12303702
M. Wt: 231.10 g/mol
InChI Key: VUHPJDAYDOQGPZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a thiophene ring at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with thiophene derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(thiophen-2-yl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF) at elevated temperatures.

    Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst (e.g., iron(III) chloride) under controlled temperatures.

Major Products

    Nucleophilic Substitution: Products include substituted pyrimidines where chlorine atoms are replaced by nucleophiles.

    Electrophilic Substitution: Products include brominated or nitrated thiophene derivatives.

Mechanism of Action

The mechanism by which 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine exerts its effects depends on its application:

    Medicinal Chemistry: It may inhibit specific enzymes or receptors, disrupting cellular processes in pathogens or cancer cells.

    Materials Science: Its electronic properties facilitate charge transport in organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-methylpyrimidine: Similar structure but with a methyl group instead of a thiophene ring.

    2,4-Dichloro-5-phenylpyrimidine: Similar structure but with a phenyl group instead of a thiophene ring.

Uniqueness

2,4-Dichloro-5-(thiophen-2-yl)pyrimidine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors .

Properties

Molecular Formula

C8H4Cl2N2S

Molecular Weight

231.10 g/mol

IUPAC Name

2,4-dichloro-5-thiophen-2-ylpyrimidine

InChI

InChI=1S/C8H4Cl2N2S/c9-7-5(4-11-8(10)12-7)6-2-1-3-13-6/h1-4H

InChI Key

VUHPJDAYDOQGPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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